{[3-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine hydrochloride
Description
Chemical Structure and Properties
The compound {[3-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine hydrochloride (CAS RN: 1158461-42-7) is a secondary amine hydrochloride salt. Its structure consists of a 3-benzyloxyphenyl group linked via a methylene bridge to a sec-butylamine moiety, which is protonated and paired with a chloride counterion . The benzyloxy group (C₆H₅CH₂O−) at the para position of the phenyl ring contributes to lipophilicity, while the hydrochloride salt enhances aqueous solubility, a common feature for bioactive amines.
For example, describes the use of polyphosphoric acid (PPA) in cyclization reactions, though this method pertains to heterocyclic systems rather than the target amine.
Properties
IUPAC Name |
N-[(3-phenylmethoxyphenyl)methyl]butan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO.ClH/c1-3-15(2)19-13-17-10-7-11-18(12-17)20-14-16-8-5-4-6-9-16;/h4-12,15,19H,3,13-14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBHIAUGTIICFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC(=CC=C1)OCC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine hydrochloride typically involves multiple steps:
Formation of the Benzyloxy Group: The initial step involves the formation of the benzyloxy group through the reaction of benzyl alcohol with a suitable phenol derivative under basic conditions.
Attachment to the Phenyl Ring: The benzyloxy group is then attached to the phenyl ring via an electrophilic aromatic substitution reaction.
Introduction of the Butan-2-ylamine Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing catalysts and specific reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can also be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the amine group, converting it to an amine oxide or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy or amine groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Amine oxides or reduced amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, {[3-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine hydrochloride can be used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its structural features suggest potential interactions with biological targets, which can be explored for therapeutic applications.
Medicine
In medicinal chemistry, this compound can be investigated for its pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of {[3-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine hydrochloride involves its interaction with specific molecular targets. The benzyloxy group can engage in π-π interactions with aromatic residues, while the amine group can form hydrogen bonds with polar sites on proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.
Comparison with Similar Compounds
Key Observations:
Branching Effects :
- The sec-butyl group in the target compound (1158461-42-7) introduces steric bulk compared to the linear n-butyl analog (880805-61-8). This branching typically reduces lipophilicity (logP) and may lower melting points due to disrupted crystal packing .
- The isopropyl variant (1049678-42-3) exhibits even greater steric hindrance, which could limit its utility in applications requiring tight binding to sterically constrained targets.
Functional Group Modifications :
- The allyl -substituted compound (1049678-42-3) contains a reactive double bond, enabling conjugation or polymerization reactions. This feature is absent in the saturated sec-butyl and n-butyl analogs .
Positional Isomerism: The 2-benzyloxy isomer (861408-24-4) differs in the placement of the benzyloxy group on the phenyl ring.
Research Implications and Limitations
While the provided evidence lacks direct experimental data (e.g., binding affinities, solubility measurements), structural comparisons highlight critical trends:
- Salt Formation : All listed compounds are hydrochloride salts, suggesting improved aqueous solubility over their free-base counterparts, a critical factor for bioavailability in drug development.
- Synthetic Flexibility : The modular structure allows for easy substitution of the alkyl chain, enabling structure-activity relationship (SAR) studies. For example, switching from sec-butyl to allyl could optimize pharmacokinetic properties .
Gaps in Literature: No peer-reviewed studies directly comparing these compounds were identified in the provided evidence. Further research is needed to validate inferred properties and explore biological or material science applications.
Biological Activity
{[3-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, structure-activity relationships, and relevant case studies, providing a comprehensive overview of its pharmacological properties.
Chemical Structure and Properties
The compound features a benzyloxy group attached to a phenyl ring, with a butan-2-ylamine moiety contributing to its overall stability and solubility. The hydrochloride salt form enhances its solubility, making it suitable for pharmaceutical applications.
| Property | Value |
|---|---|
| Molecular Formula | C19H25NO2·HCl |
| Molecular Weight | 335.87 g/mol |
| Solubility | Soluble in water and ethanol |
| pKa | Approximately 9.0 |
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The benzyloxy group enhances binding affinity, while the butan-2-ylamine moiety modulates the compound's pharmacokinetic properties.
Interaction with Biological Targets
- Enzyme Inhibition : The compound may inhibit key enzymes involved in neurotransmitter metabolism, potentially affecting levels of neurotransmitters like serotonin and dopamine.
- Receptor Modulation : It is hypothesized that the compound interacts with adrenergic or dopaminergic receptors, which could lead to various physiological effects.
Biological Activity Studies
Several studies have investigated the biological activities of similar compounds, providing insights into the potential effects of this compound.
Case Study: Anticonvulsant Activity
A study on related compounds demonstrated significant anticonvulsant activities in rodent models, with effective doses (ED50) ranging from 13 to 21 mg/kg for certain derivatives . This suggests that modifications at specific sites can enhance anticonvulsant properties.
Structure-Activity Relationship (SAR)
Research indicates that substituents on the phenyl ring significantly influence biological activity. For example:
- Electron-Withdrawing Groups : Enhance receptor binding and activity.
- Non-Bulky Substituents : Retain anticonvulsant efficacy while larger groups diminish activity .
Pharmacological Effects
The pharmacological profile of this compound includes:
Q & A
Q. What synthetic strategies are employed for the efficient preparation of {[3-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine hydrochloride?
- Methodological Answer : The synthesis typically involves a reductive amination or nucleophilic substitution between 3-(benzyloxy)benzyl chloride and butan-2-amine under anhydrous conditions. Key steps include:
- Protection/Deprotection : The benzyloxy group on the phenyl ring is introduced via benzylation of a phenolic precursor to prevent side reactions .
- Amine Coupling : Reacting the chlorinated intermediate with butan-2-amine in a polar aprotic solvent (e.g., DMF or THF) at 60–80°C for 12–24 hours .
- Purification : Post-reaction, the crude product is purified via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: chloroform/methanol) .
Yield optimization can be achieved by adjusting stoichiometry, temperature, and solvent polarity.
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodological Answer : A multi-technique approach is recommended:
- NMR Spectroscopy : H and C NMR verify the benzyloxy group (δ 4.9–5.1 ppm for OCHPh) and butan-2-yl amine moiety (δ 1.0–1.5 ppm for CH) .
- HPLC-MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., expected [M+H] for CHClNO: 306.16) and purity (>98%) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content are validated against theoretical values (±0.3% tolerance) .
Q. What are the critical stability considerations for storing and handling this compound?
- Methodological Answer :
- Storage : Store in airtight, light-resistant containers at –20°C under inert gas (argon or nitrogen) to prevent hydrochloride dissociation or oxidation .
- Decomposition Risks : Moisture and elevated temperatures (>40°C) can hydrolyze the benzyloxy group; periodic TLC/HPLC checks are advised for long-term storage .
- Safety Protocols : Use fume hoods, nitrile gloves, and protective eyewear to avoid inhalation or dermal exposure, as amines can cause respiratory and skin irritation .
Advanced Research Questions
Q. How can reaction conditions be optimized using statistical design of experiments (DoE)?
- Methodological Answer : Apply a Box-Behnken or central composite design to evaluate factors like temperature, solvent ratio, and catalyst loading. For example:
- Variables : Temperature (50–90°C), amine/chloride molar ratio (1:1 to 1:2), solvent (THF vs. DMF).
- Response Surface Analysis : Identify interactions between variables to maximize yield and minimize byproducts (e.g., over-alkylation) .
- Validation : Confirm optimal conditions with triplicate runs; report confidence intervals (e.g., 95% CI for yield improvement) .
Q. What computational methods are suitable for predicting the compound’s receptor-binding affinity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target receptors (e.g., serotonin or dopamine transporters). Focus on the benzyloxy group’s π-π stacking and the amine’s hydrogen-bonding potential .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions (e.g., solvation in explicit water) .
- Free Energy Calculations : Compute binding ΔG via MM-PBSA/GBSA to rank affinity against structural analogs .
Q. How can contradictory results in biological activity assays be resolved?
- Methodological Answer :
- Assay Reproducibility : Ensure consistent cell lines (e.g., HEK293 vs. CHO-K1) and assay buffers (pH 7.4, 37°C) .
- Metabolite Interference : Use LC-MS to identify degradation products (e.g., dealkylated amines) that may antagonize activity .
- Dose-Response Curves : Perform 8-point IC assays (0.1–100 µM) in triplicate; apply Hill slope analysis to confirm sigmoidal behavior .
Q. What strategies are recommended for studying the compound’s pharmacokinetics in preclinical models?
- Methodological Answer :
- In Vivo Absorption : Administer orally (10 mg/kg) and intravenously (2 mg/kg) to rodents; collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours post-dose .
- Bioanalysis : Quantify compound levels via UPLC-MS/MS (LOQ: 1 ng/mL); calculate AUC, C, and t .
- Tissue Distribution : Use whole-body autoradiography or homogenization followed by scintillation counting for radiolabeled analogs .
Q. How can structural analogs be designed to enhance selectivity for a target enzyme?
- Methodological Answer :
- SAR Analysis : Modify the benzyloxy group (e.g., replace with trifluoromethoxy for enhanced lipophilicity) or the butan-2-yl chain (e.g., cyclopropane substitution for rigidity) .
- Enzyme Inhibition Assays : Test analogs against off-target enzymes (e.g., monoamine oxidases) using fluorogenic substrates (e.g., Amplex Red) .
- Co-crystallization : Solve X-ray structures of analogs bound to the target enzyme to guide rational design (resolution ≤2.0 Å) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
